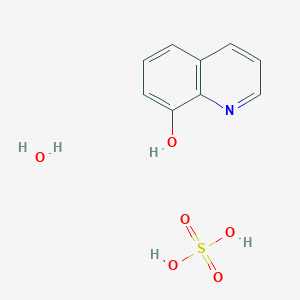

8-Hydroxyquinoline sulfate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Hydroxyquinoline sulfate monohydrate is a compound that incorporates the 8-hydroxyquinoline moiety, a bicyclic structure consisting of a pyridine ring fused to phenol, with a hydroxyl group attached at position 8 . This compound is known for its metal chelating properties and has been used in various applications, including as an antiseptic, disinfectant, and pesticide .

Méthodes De Préparation

The synthesis of 8-hydroxyquinoline sulfate monohydrate typically involves the reaction of 8-hydroxyquinoline with sulfuric acid. One common method includes dissolving 8-hydroxyquinoline in an aqueous solution of sulfuric acid, followed by crystallization to obtain the sulfate salt . Industrial production methods may involve similar processes but on a larger scale, ensuring purity and consistency of the final product .

Analyse Des Réactions Chimiques

8-Hydroxyquinoline sulfate monohydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced, affecting the quinoline ring.

Substitution: The hydroxyl group can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antiparasitic Activity

8-Hydroxyquinoline has demonstrated significant activity against various parasitic infections, notably leishmaniasis. Recent studies have shown that formulations containing 8-hydroxyquinoline can effectively reduce tissue parasitism in animal models infected with Leishmania species. For instance, a topical formulation using 1% and 2% concentrations of 8-hydroxyquinoline was effective in decreasing parasitic load in BALB/c mice without causing adverse effects on skin morphology . Additionally, it has shown efficacy against Schistosoma mansoni, where it reduced liver parasitism significantly more than the standard treatment praziquantel .

1.2 Antifungal Properties

The compound exhibits broad-spectrum antifungal activity, particularly against Candida auris, a pathogen known for its resistance to multiple antifungal drugs. Dihalogenated derivatives of 8-hydroxyquinoline have been identified as effective fungistatic agents, showing minimal resistance development even after prolonged exposure . This characteristic positions 8-hydroxyquinoline as a promising candidate for developing new antifungal therapies.

1.3 Anticancer Potential

Research indicates that derivatives of 8-hydroxyquinoline can be modified to enhance their anticancer properties. For example, conjugating these derivatives with sugar moieties has resulted in compounds that exhibit improved bioavailability and selectivity against cancer cell lines such as HCT116 and MCF-7. These glycoconjugates have shown cytotoxic effects, suggesting potential for therapeutic use in oncology .

Dental Applications

2.1 Anticalculus and Antiplaque Agent

8-Hydroxyquinoline sulfate has been extensively studied for its anticalculus and antiplaque properties. In animal studies, it was found to significantly reduce plaque formation in dogs and rats at concentrations as low as 3%. The compound demonstrated effectiveness without causing toxicity to oral tissues, making it a viable candidate for dental care products aimed at preventing calculus buildup .

Agricultural Applications

3.1 Soil Health

In agricultural contexts, 8-hydroxyquinoline's role as a chelating agent can enhance nutrient availability in soils. Its rapid degradation in soil makes it a suitable additive for improving soil health without long-term environmental impacts .

Material Science Applications

4.1 Synthesis of Functional Materials

The chelating properties of 8-hydroxyquinoline sulfate monohydrate are utilized in synthesizing various functional materials. It serves as a precursor in the development of coordination compounds that have applications in catalysis and sensor technology due to their ability to form stable complexes with metal ions .

Data Table: Summary of Applications

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Pharmaceutical | Antiparasitic (Leishmaniasis) | Reduces tissue parasitism significantly |

| Antifungal (Candida auris) | Broad-spectrum activity with low resistance | |

| Anticancer | Enhanced bioavailability and selectivity | |

| Dental | Anticalculus/Antiplaque | Effective at low concentrations; non-toxic |

| Agricultural | Soil health | Improves nutrient availability |

| Material Science | Synthesis of functional materials | Forms stable metal complexes |

Case Studies

Case Study 1: Leishmaniasis Treatment

In an experimental study on BALB/c mice infected with L. (L.) amazonensis, treatment with an 8-hydroxyquinoline-based topical formulation resulted in a significant decrease in lesion size and parasite burden compared to controls . The study highlighted the compound's potential as a non-invasive treatment alternative.

Case Study 2: Antifungal Resistance

A study examining the antifungal activity against Candida auris revealed that strains developed only modest resistance to dihalogenated 8-hydroxyquinolines after long-term exposure, contrasting sharply with other antifungals that showed significant resistance increases . This finding underscores the potential for developing new antifungal therapies based on this compound.

Mécanisme D'action

The mechanism of action of 8-hydroxyquinoline sulfate monohydrate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the function of metal-dependent enzymes and proteins, leading to antimicrobial and antifungal effects . Additionally, its antioxidant properties help stabilize phenol and retard the formation of quinones .

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline sulfate monohydrate can be compared with other similar compounds, such as:

8-Hydroxyquinoline: The parent compound, also known for its chelating properties.

8-Mercaptoquinoline: A thiol analogue with similar chelating abilities.

Quinoline derivatives: Various derivatives exhibit a range of biological activities and pharmacological properties. The uniqueness of this compound lies in its sulfate group, which enhances its solubility and stability in aqueous solutions.

Propriétés

Numéro CAS |

134-31-6; 207386-91-2 |

|---|---|

Formule moléculaire |

C9H11NO6S |

Poids moléculaire |

261.25 |

Nom IUPAC |

quinolin-8-ol;sulfuric acid;hydrate |

InChI |

InChI=1S/C9H7NO.H2O4S.H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h1-6,11H;(H2,1,2,3,4);1H2 |

Clé InChI |

SJMNPMHTETVUOH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.